CBZ-aminooxy-PEG8-acid CBZ-aminooxy-PEG8-acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673766
InChI: InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
SMILES: C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C27H45NO13
Molecular Weight: 591.6 g/mol

CBZ-aminooxy-PEG8-acid

CAS No.:

Cat. No.: VC13673766

Molecular Formula: C27H45NO13

Molecular Weight: 591.6 g/mol

* For research use only. Not for human or veterinary use.

CBZ-aminooxy-PEG8-acid -

Specification

Molecular Formula C27H45NO13
Molecular Weight 591.6 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
Standard InChI Key BWJRTPSRBALANL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

CBZ-aminooxy-PEG8-acid (CAS No. VC13673766) is defined by its molecular formula C27H45NO13 and a molecular weight of 591.6 g/mol. The IUPAC name, 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, reflects its three primary components:

  • CBZ-protected aminooxy group: Provides reversible protection for the reactive aminooxy moiety, enabling controlled conjugation.

  • PEG8 spacer: An octaethylene glycol chain that confers hydrophilicity and flexibility.

  • Terminal carboxylic acid: Facilitates covalent bonding with amines via carbodiimide-mediated chemistry .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC27H45NO13
Molecular Weight591.6 g/mol
SolubilityHigh in aqueous buffers
Storage Conditions-20°C, protected from light

The PEG8 spacer’s ethylene oxide repeats confer a hydrodynamic radius of ~3.5 nm, optimizing steric effects without compromising target engagement .

Synthesis and Industrial Production

The synthesis of CBZ-aminooxy-PEG8-acid involves three strategic phases:

Protection of the Aminooxy Group

The aminooxy group is shielded using a carbobenzoxy (CBZ) moiety via reaction with benzyl chloroformate under alkaline conditions. This step prevents unwanted oxime formation during subsequent reactions.

PEGylation

An octaethylene glycol chain is appended using Mitsunobu coupling, ensuring high yield and minimal side products. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF).

Carboxylic Acid Functionalization

The terminal hydroxyl group of PEG8 is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), achieving >90% conversion efficiency.

Table 2: Industrial Synthesis Parameters

ParameterCondition
Scale100–500 kg batches
PurificationChromatography (C18 reverse phase)
Yield75–85%

Mechanisms of Action in Therapeutic Platforms

Antibody-Drug Conjugates (ADCs)

In ADCs, CBZ-aminooxy-PEG8-acid serves as a bifunctional linker, connecting monoclonal antibodies to cytotoxic payloads. The aminooxy group reacts with ketone- or aldehyde-modified antibodies via oxime ligation, while the carboxylic acid conjugates to amine-bearing drugs (e.g., doxorubicin) using EDC/NHS chemistry .

Key Advantage: The PEG8 spacer reduces aggregation and improves pharmacokinetics by shielding hydrophobic drug moieties .

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs exploit this compound to tether E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau inhibitors) to target protein binders (e.g., BET bromodomain inhibitors). The aminooxy group enables rapid, bioorthogonal conjugation to ketone-functionalized ligands, while the carboxylic acid links to amine-containing warheads .

Efficacy Metric: PROTACs using PEG8 linkers demonstrate a 5–10-fold improvement in degradation efficiency compared to shorter PEG variants .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeatureApplication
CBZ-aminooxy-PEG8-acidCBZ protection, PEG8 spacerADCs, PROTACs
Aminooxy-PEG8-acidUnprotected aminooxy groupRapid oxime ligation
NHS-PEG8-acidN-hydroxysuccinimide esterAmine coupling without EDC

The CBZ group’s stability under physiological conditions makes this compound superior for multi-step conjugations requiring selective deprotection.

Research Applications and Case Studies

ADC Development

A 2024 study conjugated trastuzumab to emtansine using CBZ-aminooxy-PEG8-acid, achieving a drug-to-antibody ratio (DAR) of 3.8 with 90% serum stability over 72 hours.

PROTAC Optimization

PROTACs targeting BRD4 exhibited DC50 values of 1.2 nM when linked via CBZ-aminooxy-PEG8-acid, compared to 8.7 nM for non-PEGylated variants .

Future Directions

Emerging applications include:

  • Multivalent Nanocarriers: Leveraging PEG8’s length for spatially controlled drug loading.

  • Photoactivatable PROTACs: Integrating photocleavable groups for spatiotemporal control.

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